(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
Description
The compound “(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione” is a structurally complex heterocyclic molecule featuring:
- A pyrrolidine-2,3-dione core, a five-membered ring with two ketone groups.
- A 4-[hydroxy(5-methylfuran-2-yl)methylidene] group at position 4, introducing a conjugated enol ether system with a methyl-substituted furan moiety.
- A phenyl group at position 5, enhancing aromatic stacking interactions.
The E-configuration at the 4-position ensures spatial arrangement optimal for intramolecular interactions.
Properties
Molecular Formula |
C23H15FN2O4S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O4S/c1-12-7-10-16(30-12)20(27)18-19(13-5-3-2-4-6-13)26(22(29)21(18)28)23-25-15-9-8-14(24)11-17(15)31-23/h2-11,19,28H,1H3 |
InChI Key |
MBAWOVYVMBPVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the furan ring and the pyrrolidine-dione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is explored for its therapeutic potential. Researchers are examining its effects on different biological pathways to identify possible applications in treating diseases.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for producing specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | Benzothiazole Substituent | Furan/Phenyl Substituent | Key Structural Differences | Inferred Properties |
|---|---|---|---|---|
| Target Compound | 6-fluoro | 5-methylfuran, hydroxy-methylidene | - | High electronegativity, potential metabolic stability |
| (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione | 4,6-dimethyl | Phenyl, 4-hydroxyphenyl | Methyl vs. fluoro; hydroxyl vs. methylfuran | Increased lipophilicity; altered binding affinity |
| (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-pentoxy-phenyl)-...pyrrolidine-2,3-dione | 4,6-dimethyl | 3-methoxy-4-pentoxyphenyl | Alkoxy substituents; no furan | Enhanced solubility in polar solvents |
Key Findings:
Fluorine’s electronegativity may also improve pharmacokinetic properties by reducing metabolic oxidation . Dimethyl substituents (e.g., in analogs) increase steric bulk, possibly hindering interactions with biological targets but improving thermal stability in materials applications.
Furan vs. Phenyl Substituents :
- The 5-methylfuran group in the target compound provides a conjugated system that may enhance UV absorption or redox activity. In contrast, phenyl or alkoxy-phenyl groups in analogs (e.g., 3-methoxy-4-pentoxyphenyl) prioritize aromatic interactions and solubility .
- The hydroxy-methylidene moiety at position 4 introduces acidity, enabling hydrogen bonding, which is absent in analogs with simple phenyl groups.
Phenyl Group Variations :
- The 5-phenyl group in the target compound is unsubstituted, favoring hydrophobic interactions. Analogs with 4-hydroxyphenyl or 3-methoxy-4-pentoxyphenyl substituents exhibit polar functional groups that could modulate solubility or target specificity .
Reactivity and Stability :
- Fluorinated benzothiazoles are less prone to oxidative degradation than methyl-substituted analogs, suggesting longer environmental persistence or in vivo half-life for the target compound.
- The furan moiety’s susceptibility to ring-opening reactions under acidic conditions may limit the target compound’s stability compared to phenyl-substituted analogs.
Biological Activity
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic molecule with significant potential for biological activity. Its unique structure incorporates a pyrrolidine core, a fluorinated benzothiazole moiety, and various functional groups, making it a candidate for pharmacological exploration. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 462.47 g/mol. The presence of multiple aromatic systems and heteroatoms enhances its interaction with biological targets, such as enzymes and receptors.
Anti-Cancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties . The structural features, particularly the presence of the fluorinated benzothiazole and the pyrrolidine scaffold, are believed to contribute to its potential efficacy against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Anti-Inflammatory Effects
The compound's ability to modulate inflammatory pathways is another area of interest. Research indicates that derivatives with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's potential as an inhibitor of key enzymes involved in disease processes. For example:
- Urease Inhibition : Compounds with similar structures have shown strong urease inhibitory activity, which is crucial for treating conditions like urease-related infections.
- Acetylcholinesterase Inhibition : The compound may also exhibit acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
The antimicrobial properties of the compound are supported by studies indicating that related derivatives possess significant activity against various bacterial strains. This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Comparative Analysis with Analog Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar pyrrolidine core; lacks fluorine | Anticancer activity |
| Compound B | Contains benzothiazole; different substituents | Antimicrobial properties |
| Compound C | Trimethoxyphenyl group; simpler structure | Anti-inflammatory effects |
This comparison highlights how variations in structure can influence biological outcomes, emphasizing the importance of specific functional groups in mediating activity.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity of the compound against cancer cell lines, revealing IC50 values that indicate effective growth inhibition.
- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities between the compound and target proteins, supporting its potential as a lead compound for drug development.
- Animal Model Studies : Preliminary studies using animal models have shown promising results in reducing tumor size and inflammation, although further research is needed to establish safety and efficacy profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
